molecular formula C9H10NOP B6232907 3-(dimethylphosphoryl)benzonitrile CAS No. 1333230-29-7

3-(dimethylphosphoryl)benzonitrile

Cat. No.: B6232907
CAS No.: 1333230-29-7
M. Wt: 179.2
InChI Key:
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Description

3-(Dimethylphosphoryl)benzonitrile is an organic compound with the molecular formula C9H10NOP It consists of a benzonitrile core substituted with a dimethylphosphoryl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylphosphoryl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzonitrile with dimethylphosphine oxide under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of 3-(dimethylphosphoryl)benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Dimethylphosphoryl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also engage in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylphosphoryl)benzylamine: Similar structure but with an amine group instead of a nitrile group.

    3-(Dimethylphosphoryl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    3-(Dimethylphosphoryl)benzaldehyde: Features an aldehyde group in place of the nitrile group.

Uniqueness

3-(Dimethylphosphoryl)benzonitrile is unique due to the presence of both a dimethylphosphoryl group and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

1333230-29-7

Molecular Formula

C9H10NOP

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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